molecular formula C21H21NO2S B11176789 N,N-Dibenzyl-4-methyl-benzenesulfonamide CAS No. 5116-35-8

N,N-Dibenzyl-4-methyl-benzenesulfonamide

Cat. No.: B11176789
CAS No.: 5116-35-8
M. Wt: 351.5 g/mol
InChI Key: DOIFSNZTEHBQOE-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-4-methyl-benzenesulfonamide is a chemical compound with the molecular formula C₂₁H₂₁NO₂S and a molecular weight of 351.45 g/mol . It belongs to the sulfonamide class, which is of significant interest in medicinal and synthetic chemistry . This specific compound serves as a valuable building block in organic synthesis, as demonstrated in phosphorus(III)-mediated reductive condensation reactions with α-keto esters to form functionalized compounds . The crystalline structure of this compound has been determined, revealing that its asymmetric unit consists of two independent molecules with similar conformations . In the solid state, the molecules form supramolecular chains propagated along the b-axis through intermolecular C-H···O interactions . This makes it a compound of interest in materials chemistry and crystallography studies. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with institutional safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5116-35-8

Molecular Formula

C21H21NO2S

Molecular Weight

351.5 g/mol

IUPAC Name

N,N-dibenzyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H21NO2S/c1-18-12-14-21(15-13-18)25(23,24)22(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3

InChI Key

DOIFSNZTEHBQOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for N,n Dibenzyl 4 Methyl Benzenesulfonamide and Analogues

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing N,N-Dibenzyl-4-methyl-benzenesulfonamide have been well-documented, primarily involving the reaction of sulfonyl chlorides with amines and subsequent alkylation reactions.

Synthesis from 4-Methylbenzenesulfonyl Chloride and Amines

The most conventional and widely practiced method for the formation of the sulfonamide bond is the reaction between a sulfonyl chloride and an amine. nih.govwikipedia.org In the context of this compound, this would typically involve a two-step process. First, 4-methylbenzenesulfonyl chloride (tosyl chloride) is reacted with benzylamine. nih.gov This reaction is a classic example of nucleophilic acyl-type substitution at the sulfur atom. youtube.com The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. youtube.com A base, such as pyridine, is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct. wikipedia.orgnih.gov This initial step yields N-benzyl-4-methylbenzenesulfonamide.

Benzylation Reactions of N-Benzyl-4-methylbenzenesulfonamides

Following the formation of N-benzyl-4-methylbenzenesulfonamide, the second benzyl (B1604629) group is introduced via a benzylation reaction. nih.govnsf.gov In a typical procedure, the N-benzyl-4-methylbenzenesulfonamide is treated with a base, such as sodium hydride, to deprotonate the sulfonamide nitrogen, making it more nucleophilic. nih.gov Subsequently, benzyl chloride is added, and the resulting nucleophilic nitrogen attacks the benzylic carbon, displacing the chloride and forming the desired this compound. nih.gov The reaction progress is often monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated by precipitation and recrystallization. nih.gov

An alternative approach to benzylation involves manganese-catalyzed N-alkylation using benzyl alcohol. acs.org This method utilizes a Mn(I) PNP pincer precatalyst and accommodates a range of aryl and alkyl sulfonamides for mono-N-alkylation. acs.orgorganic-chemistry.org

Reactants Reagents Product Reference
N-benzyl-4-methylbenzenesulfonamide, Benzyl chlorideSodium hydride, N,N-dimethylformamideThis compound nih.gov
Sulfonamides, Benzylic alcoholsMn(I) PNP pincer precatalystN-alkylated sulfonamides acs.orgorganic-chemistry.org

Condensation Reactions for Sulfonamide Formation

Condensation reactions provide another avenue for sulfonamide synthesis. The Mitsunobu reaction, a well-known dehydrative condensation, can be employed to form sulfonamides. wikipedia.orgnih.gov This reaction typically involves an alcohol, a pronucleophile (in this case, a sulfonamide), triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The reaction proceeds through the formation of a betaine (B1666868) intermediate from the phosphine (B1218219) and the azodicarboxylate, which then activates the alcohol for nucleophilic attack by the sulfonamide. mdma.ch A notable variation is the Fukuyama-Mitsunobu reaction, which is particularly useful for preparing N,N-dialkyl heteroaryl sulfonamides from N-alkyl heteroaryl sulfonamides. rsc.org

Reductive amination represents another condensation strategy. Asymmetric reductive amination of sulfonamides with ketones can be achieved using nickel catalysts and titanium alkoxide, with formic acid serving as a safe reductant. nih.govresearchgate.net

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. This has led to the emergence of advanced techniques for sulfonamide synthesis, including transition metal-catalyzed reactions and expedited methods using sulfonyl hydrazide precursors.

Transition Metal-Catalyzed Coupling Reactions for Sulfonamide Derivatives

Transition metal catalysis has revolutionized the synthesis of sulfonamides by enabling the use of readily available starting materials and offering milder reaction conditions.

Palladium-Catalyzed Reactions: Palladium catalysts have been successfully employed in the synthesis of sulfonamides. One approach involves the palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to generate aryl ammonium (B1175870) sulfinates. These intermediates can then be converted to a variety of sulfonamides in a one-pot process by treatment with an amine and sodium hypochlorite. organic-chemistry.org Another palladium-catalyzed method allows for the preparation of arylsulfonyl chlorides and sulfonamides from arylboronic acids under mild conditions, exhibiting significant functional group tolerance. acs.orgnih.gov Furthermore, palladium catalysis enables the synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can then be transformed into sulfonamides. nih.govorganic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts have also proven to be highly effective for sulfonamide synthesis. A direct, single-step, three-component synthesis of sulfonamides has been developed using a copper(II) catalyst to unite aryl boronic acids, sulfur dioxide (from DABSO), and amines. acs.orgscispace.comnih.gov This method is advantageous as it combines readily available starting materials. scispace.comnih.gov Copper-based catalytic systems can also facilitate the sulfonylation of organic compounds through direct C-H functionalization or multicomponent domino reactions. dntb.gov.ua Another innovative copper-catalyzed three-component reaction involves arylboronic acids, nitroarenes, and potassium metabisulfite (B1197395) to produce a range of sulfonamides. rsc.org A recent strategy leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids into sulfonyl chlorides, which are then aminated in a one-pot process to form sulfonamides. acs.orgnih.gov

Catalyst Reactants Key Features Reference
PalladiumAryl iodides, DABSO, AminesOne-pot synthesis, avoids unstable sulfonyl chlorides. organic-chemistry.org
PalladiumArylboronic acidsMild conditions, good functional group tolerance. acs.orgnih.gov
Copper(II)Aryl boronic acids, DABSO, AminesDirect single-step synthesis from readily available monomers. acs.orgscispace.comnih.gov
CopperArylboronic acids, Nitroarenes, Potassium metabisulfiteTolerates various functional groups. rsc.org
CopperAromatic acids, AminesDecarboxylative chlorosulfonylation followed by one-pot amination. acs.orgnih.gov

Expedited Synthesis Methods for Sulfonyl Hydrazides as Precursors

Sulfonyl hydrazides have emerged as valuable and stable precursors for the synthesis of sulfonyl chlorides and, subsequently, sulfonamides. A simple and rapid method involves the reaction of sulfonyl hydrazides with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to efficiently produce sulfonyl chlorides or bromides. mdpi.comnih.govpreprints.org These sulfonyl halides can then be readily converted to complex sulfonamides. mdpi.comnih.gov

Another practical approach for synthesizing sulfonyl hydrazides utilizes hypervalent iodine reagents. kit.edursc.org This method takes advantage of the umpolung (polarity reversal) properties of these reagents to react sodium sulfinate salts with hydrazines, generating a diverse range of sulfonyl hydrazides. kit.edursc.org

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

The selective functionalization of this compound and its analogues is crucial for fine-tuning their chemical properties and biological activities. Researchers have developed a variety of methods to introduce specific chemical groups at desired positions with high levels of control, encompassing chemoselectivity (differentiating between functional groups), regioselectivity (controlling the position of a new substituent), and stereoselectivity (controlling the three-dimensional arrangement of atoms).

A foundational method for the synthesis of the parent compound, this compound, involves the reaction of N-benzyl-4-methylbenzenesulfonamide with benzyl chloride in the presence of a base like sodium hydride in N,N-dimethylformamide (DMF). nih.gov This straightforward approach provides a platform for further derivatization.

Chemoselective Transformations

Chemoselectivity is paramount when a molecule contains multiple reactive sites. For instance, in derivatives of this compound bearing reducible functional groups like nitroarenes, achieving selective reduction of the nitro group without affecting other sensitive moieties is a significant challenge. Metal-free methods, such as using diboron (B99234) compounds, have shown promise in the chemoselective reduction of aromatic nitro compounds to the corresponding anilines. While not directly demonstrated on an this compound derivative in the reviewed literature, this methodology presents a viable strategy for such transformations.

Another aspect of chemoselectivity is the selective oxidation of specific functional groups. For example, derivatives containing alcohol functionalities can be selectively oxidized to aldehydes or ketones. Reagents like N,N-dichloro-4-methylbenzenesulfonamide have been utilized for the mild and efficient oxidation of alcohols, offering a potential route for the selective modification of hydroxylated this compound analogues. researchgate.net

Regioselective Synthesis

Controlling the position of substitution on the aromatic rings of this compound is a key aspect of regioselective synthesis. The inherent directing effects of the substituents on the benzyl and tosyl groups can be exploited, or external reagents and catalysts can be used to achieve the desired regiochemistry.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of arenes. This method can provide access to halogenated derivatives that are complementary to those obtained through traditional electrophilic aromatic substitution, offering a pathway to functionalize specific positions on the aromatic rings of the this compound scaffold. organic-chemistry.org

For derivatives containing other functionalities, such as β-diketones, regioselective halogenation at the γ-position can be achieved by using their BF2 complexes with N-halosuccinimide (NXS). figshare.com This demonstrates how ancillary groups can be used to direct reactivity to a specific site within a more complex molecule.

Stereoselective Synthesis

The creation of chiral this compound derivatives with specific three-dimensional arrangements is a frontier in synthetic chemistry. This is often achieved through asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer or diastereomer over the other.

A notable advancement is the catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides. This has been accomplished through chiral palladium-catalyzed N-allylation, leading to products with high enantiomeric excess. While not directly involving the dibenzyl substitution pattern, this work on related sulfonamides highlights the potential for creating atropisomeric derivatives of this compound.

Furthermore, the diastereoselective alkylation of activated nitrogen heterocycles using alkenyl boronate complexes presents a strategy for introducing chiral substituents with control over the relative stereochemistry. nih.gov This approach could be adapted for the diastereoselective functionalization of pre-existing chiral this compound derivatives.

Chemical Reactivity and Transformation Mechanisms of N,n Dibenzyl 4 Methyl Benzenesulfonamide

Reactivity at the Sulfonamide Nitrogen Center

The nitrogen atom in N,N-Dibenzyl-4-methyl-benzenesulfonamide, being part of a tertiary sulfonamide, is generally considered to be weakly nucleophilic due to the electron-withdrawing nature of the adjacent sulfonyl group. However, it can participate in certain reactions under specific conditions.

Nucleophilic Substitution Reactions

Primary amine-derived 4-methylbenzenesulfonamides can act as weak nucleophiles and undergo benzylation through nucleophilic substitution. nsf.gov This reaction often proceeds under conditions that favor an SN1-like mechanism, where the formation of a stable benzylic carbocation is a key step. nsf.gov For instance, the reaction of a primary sulfonamide with benzyl (B1604629) bromide can lead to the formation of N-benzyl-4-methylbenzenesulfonamides. nsf.gov Further substitution to form the tertiary sulfonamide, this compound, can be achieved by reacting N-benzyl-4-methylbenzenesulfonamide with a strong base like sodium hydride to generate the corresponding anion, which then reacts with benzyl chloride. nih.gov

The synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide illustrates a similar principle, where the weakly nucleophilic sulfonamide attacks a readily formed benzylic carbocation. nsf.gov This suggests that for nucleophilic substitution to occur at the nitrogen center of a sulfonamide, activation of the electrophile to form a stabilized carbocation is a viable strategy. nsf.gov

N-Acylation Reactions of Sulfonamides

While N-acylation is a common reaction for primary and secondary sulfonamides, the acylation of tertiary sulfonamides like this compound is not a typical transformation. The nitrogen atom in a tertiary sulfonamide lacks a proton and is sterically hindered, making it a poor candidate for direct acylation under standard conditions. Acylation reactions of sulfonamides generally proceed through the deprotonation of a primary or secondary sulfonamide to form a more nucleophilic sulfonamidate anion, which then attacks an acylating agent.

C-N Bond Cleavage in Tertiary Sulfonamides and Related Analogues

The cleavage of the carbon-nitrogen (C-N) bond in tertiary sulfonamides is a significant transformation, often employed as a deprotection strategy in organic synthesis.

Catalytic Strategies for C-N Bond Scission

Catalytic methods have been developed for the chemoselective C-N bond cleavage of tertiary sulfonamides. nih.gov One such strategy involves the use of Lewis acids like bismuth(III) triflate (Bi(OTf)₃) to cleave the C-N bond in p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMB) substituted tertiary sulfonamides. nih.govacs.org This reaction proceeds smoothly to give the corresponding C-N bond cleavage products in good to excellent yields. nih.govresearchgate.net

A study on N-(3,4-dimethoxy-benzyl)-4-methyl-N-phenyl-benzenesulfonamide demonstrated that various metal triflates, including Bi(OTf)₃, Fe(OTf)₃, Sc(OTf)₃, and Al(OTf)₃, can catalyze the C-N bond cleavage effectively. acs.org The optimal conditions were found to be 0.05 equivalents of Bi(OTf)₃ in 1,2-dichloroethane (B1671644) at 85 °C, affording the desired product in high yield. acs.org Another approach involves a copper-catalyzed coupling reaction of sulfonyl chlorides with tertiary amines, which proceeds via the oxidative C-N bond cleavage of the tertiary amines to synthesize sulfonamides. rsc.orgrsc.org

Table 1: Catalytic C-N Bond Cleavage of a Model Tertiary Sulfonamide

Catalyst (mol %) Solvent Temperature (°C) Yield (%)
Bi(OTf)₃ (5) 1,2-dichloroethane 85 95
Fe(OTf)₃ (5) 1,2-dichloroethane 85 85
Sc(OTf)₃ (5) 1,2-dichloroethane 85 82
Al(OTf)₃ (5) 1,2-dichloroethane 85 78

Data derived from a study on N-(3,4-dimethoxy-benzyl)-4-methyl-N-phenyl-benzenesulfonamide. acs.org

Mechanistic Insights into Sulfonamide Cleavage

The mechanism for the Lewis acid-catalyzed C-N bond cleavage is proposed to involve the protonation of the nitrogen atom of the tertiary sulfonamide, followed by the cleavage of the C-N bond. acs.org The driving force for this selective C-N bond scission over the alternative N-S bond cleavage is believed to be the stability of the benzylic carbocation intermediate that is formed. acs.org

In the case of copper-catalyzed oxidative C-N bond cleavage, the reaction facilitates the formation of a new S-N bond. rsc.orgrsc.org For azetidinyl amides, a transition-metal-free approach using an electride derived from sodium dispersions and 15-crown-5 (B104581) has been shown to achieve C-N σ bond cleavage. mdpi.com This method is highly chemoselective for strained cyclic amides. mdpi.com

Transformations Involving the Aromatic and Benzylic Moieties

The this compound molecule contains a tosyl group (4-methylbenzenesulfonyl) and two benzyl groups, all of which can potentially undergo chemical transformations.

The aromatic ring of the tosyl group can undergo electrophilic aromatic substitution, although the sulfonyl group is deactivating. The methyl group on this ring, however, is an activating group. The benzylic positions (the CH₂ groups) are susceptible to oxidation and other reactions typical of benzylic carbons.

In one documented reaction, N-benzyl-4-methylbenzenesulfonamide is used as a pronucleophile in a one-pot synthesis of α-amino ester derivatives. orgsyn.org This reaction proceeds through the formation of an adduct between methyl benzoylformate and a phosphine (B1218219), which is then attacked by the sulfonamide. orgsyn.org This highlights the reactivity of the N-H bond in a secondary sulfonamide, a precursor to this compound.

Derivatization Strategies and Synthesis of Novel N,n Dibenzyl 4 Methyl Benzenesulfonamide Analogues

Functionalization of Aromatic Rings (e.g., iodination, introduction of acetyl groups)

The aromatic rings of N,N-Dibenzyl-4-methyl-benzenesulfonamide serve as versatile platforms for introducing a variety of functional groups, thereby altering the electronic and steric properties of the molecule.

One key strategy is iodination . The introduction of an iodine atom onto the phenyl ring can be achieved using reagents like [N-(p-Toluenesulfonyl)imino]phenyliodinane (PhINTs). This reagent has been successfully used in copper-catalyzed reactions to introduce iodine-containing functional groups. For instance, the reaction of PhINTs with methyl phenyl sulfoxide (B87167) in the presence of copper(II) trifluoromethanesulfonate (B1224126) yields the corresponding iodinated product. This method provides a direct route to aryl-iodinated sulfonamides.

Another important functionalization is the introduction of acetyl groups . While direct acetylation of this compound is not extensively detailed in the provided results, related structures have undergone such modifications. For example, in the synthesis of inhibitors for the Keap1-Nrf2 protein-protein interaction, an acetate (B1210297) group was introduced onto a phenolic intermediate through alkylation, followed by deprotection. nih.gov This suggests that similar strategies could be applied to the N,N-dibenzyl scaffold, assuming a suitable precursor with a hydroxyl group is available on one of the aromatic rings.

Modification of N-Substituents for Diversification

A common method involves a two-step synthesis where 4-methylbenzenesulfonyl chloride is first reacted with a primary amine to form a secondary sulfonamide. bohrium.com This intermediate can then be further functionalized. For example, N-allyl-4-methylbenzenesulfonamide can be synthesized and subsequently benzylated to yield N-allyl-N-benzyl-4-methylbenzenesulfonamide. bohrium.comnsf.gov This highlights the potential for introducing various alkyl and aryl groups onto the nitrogen atom.

The synthesis of N,N-diallyl-4-methylbenzenesulfonamide is another example of N-substituent modification. This is achieved by reacting 4-methylbenzenesulfonyl chloride with diallylamine (B93489) in the presence of a base like triethylamine (B128534) or potassium carbonate.

Furthermore, modifications can include the introduction of chloroethyl groups, leading to compounds like N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide. bldpharm.com The synthesis of α-amino ester derivatives, such as methyl 2-(N-benzyl-4-methylphenylsulfonamido)-2-phenylacetate, from 4-Methyl-N-(phenylmethyl)benzenesulfonamide demonstrates the versatility of modifying the N-benzyl group itself. orgsyn.org

A variety of N-substituted analogues have been synthesized, as detailed in the table below.

Substituent 1Substituent 2Resulting Analogue
AllylBenzyl (B1604629)N-allyl-N-benzyl-4-methylbenzenesulfonamide bohrium.comnsf.gov
AllylAllylN,N-diallyl-4-methylbenzenesulfonamide
2-chloroethyl2-chloroethylN,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide bldpharm.com
BenzylPhenylmethylacetateMethyl 2-(N-benzyl-4-methylphenylsulfonamido)-2-phenylacetate orgsyn.org

Synthesis of Heterocycle-Incorporating Sulfonamide Derivatives

The incorporation of heterocyclic rings into the this compound framework represents a significant strategy for generating structurally novel and complex analogues. This approach can lead to compounds with distinct three-dimensional shapes and the potential for new biological activities.

One method involves the use of N-(chlorosulfonyl)imidoyl chloride as a bielectrophilic reagent that can react with binucleophiles like benzylamines to form nitrogen heterocycles containing an endocyclic sulfonamide fragment. mdpi.com This has been applied to the synthesis of 1,2,4-benzothiadiazepine-1,1-dioxides. mdpi.com

Another strategy utilizes N-heterocyclic carbene (NHC) catalysis. nih.gov For example, N-tosyl hydrazones can react with phthalaldehyde derivatives in the presence of an NHC catalyst to form phthalidyl sulfonohydrazones. nih.gov This reaction proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov The versatility of this method is demonstrated by the successful reaction of N-tosyl hydrazones derived from various aryl ketones and even heteroaryl moieties. nih.gov

The reaction of 2-vinylpiperidine with a dichloride under specific conditions can regioselectively produce hydrogenated pyrido[1,2-d] nsf.govmdpi.comnih.govthiadiazine 2,2-dioxide, showcasing the synthesis of fused heterocyclic systems. mdpi.com

The table below summarizes some of the heterocyclic systems that have been incorporated into sulfonamide structures.

Heterocyclic SystemSynthetic Approach
1,2,4-Benzothiadiazepine-1,1-dioxidesReaction of N-(chlorosulfonyl)imidoyl chloride with benzylamines mdpi.com
Phthalidyl sulfonohydrazonesN-heterocyclic carbene-catalyzed reaction of N-tosyl hydrazones with phthalaldehydes nih.gov
Pyrido[1,2-d] nsf.govmdpi.comnih.govthiadiazine 2,2-dioxideReaction of 2-vinylpiperidine with a dichloride mdpi.com

Advanced Structural Elucidation and Conformational Analysis of N,n Dibenzyl 4 Methyl Benzenesulfonamide

X-ray Crystallographic Studies and Solid-State Conformation

The definitive solid-state structure of N,N-Dibenzyl-4-methyl-benzenesulfonamide has been determined through single-crystal X-ray diffraction. nih.govnih.gov This technique reveals the precise spatial coordinates of the atoms within the crystal lattice, offering a detailed view of molecular conformation, bond parameters, and intermolecular forces.

The compound crystallizes in the orthorhombic space group Pca2₁ with two independent molecules comprising the asymmetric unit. researchgate.net

Table 1: Crystal Data and Structure Refinement for this compound An interactive data table presenting key crystallographic parameters.

ParameterValue
Chemical FormulaC₂₁H₂₁NO₂S
Formula Weight351.45
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)27.7716 (15)
b (Å)5.9523 (3)
c (Å)22.3140 (12)
Volume (ų)3688.6 (3)
Z8
Temperature (K)293
R-factor [F² > 2σ(F²)]0.062
wR(F²) (all data)0.232

Data sourced from Khan et al., 2010. researchgate.net

The crystal packing of this compound is primarily stabilized by weak C-H···O intermolecular interactions. nih.govnih.gov In this arrangement, a hydrogen atom from a benzyl (B1604629) group's methylene (B1212753) bridge (C-H) interacts with an oxygen atom of a sulfonyl group (S=O) on an adjacent molecule. These interactions are directional and serve to link the molecules into extended chains. nih.gov

Notably, despite the presence of three aromatic rings in each molecule, there is no evidence of significant π–π stacking interactions, which are often a key packing force in aromatic compounds. nih.govnih.gov The specific conformation adopted by the benzyl groups precludes such stacking.

Table 2: Hydrogen-Bond Geometry (Å, °) An interactive data table detailing the C-H···O interactions.

D—H···AD—HH···AD···AD—H···A
C8—H8a···O1ⁱ0.972.583.456 (9)151
C36—H36a···O4ⁱ0.972.513.404 (9)154

Symmetry code: (i) x, y+1, z. Data sourced from Khan et al., 2010. nih.gov

The asymmetric unit of the crystal contains two independent molecules of this compound. nih.govnih.gov These two molecules exhibit very similar conformations, with the inverted form of one being nearly superimposable on the other. nih.gov This similarity is quantitatively supported by a low root-mean-square deviation between their respective bond distances and angles. nih.gov

In the solid state, both molecules adopt a specific conformation where the benzene (B151609) rings of the two nitrogen-bound benzyl groups are oriented toward the same side of the molecule. nih.govnih.gov However, these rings are splayed in opposite directions, which prevents any intramolecular π–π interactions. nih.gov The dihedral angle between the planes of the two benzyl rings is 33.6(5)° in one molecule and 28.5(5)° in the second. nih.gov Furthermore, the tolyl group is twisted relative to the N-S bond, with N-S-C-C torsion angles of -27.9(7)° and -147.7(6)° for the two independent molecules, respectively. nih.gov

Solution-State Conformational Dynamics by Advanced Spectroscopic Techniques (e.g., 2D NMR)

While the solid-state conformation is well-defined by crystallography, detailed studies on the solution-state conformational dynamics of this compound using advanced spectroscopic techniques such as 2D NMR are not extensively reported in the surveyed scientific literature. In solution, molecules typically exhibit greater conformational freedom than in a rigid crystal lattice. It is expected that rotations around the S-N and N-CH₂ bonds would occur, leading to a dynamic equilibrium of conformers, but specific experimental data on these dynamic processes for this compound are not available.

Supramolecular Assembly and Self-Organization Phenomena

The self-organization of this compound in the crystalline form is a direct consequence of the intermolecular interactions. The C-H···O contacts are the key drivers of supramolecular assembly for this compound. nih.gov

Each of the two independent molecules in the asymmetric unit acts as a building block, self-associating with identical molecules to form one-dimensional supramolecular chains. nih.govresearchgate.net These chains propagate along the b-axis of the crystal, creating an ordered, repeating pattern throughout the solid-state structure. nih.govnih.gov This assembly represents the lowest energy arrangement for the molecules under the conditions of crystallization.

Computational Chemistry and Theoretical Investigations of N,n Dibenzyl 4 Methyl Benzenesulfonamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of N,N-Dibenzyl-4-methyl-benzenesulfonamide. Methods like Density Functional Theory (DFT) are employed to determine optimized geometries, bond parameters, and molecular orbital energies.

Experimental crystallographic data for this compound reveals that the asymmetric unit contains two independent molecules with similar conformations. nih.govresearchgate.netnih.gov In the solid state, the molecule adopts a specific arrangement where the benzene (B151609) rings of the two benzyl (B1604629) groups are oriented on the same side of the molecule but are splayed, preventing intramolecular π–π stacking interactions. nih.govresearchgate.net The dihedral angle between the two benzyl rings in one of the independent molecules is 33.6 (5)°. nih.gov The geometry around the sulfur atom is a slightly distorted tetrahedron. nih.gov

Theoretical calculations can expand on this by modeling the molecule in the gas phase or in solution. For instance, in a related compound, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, DFT calculations show S=O bond lengths of 1.424-1.429 Å and an S-N bond length of 1.608 Å. nih.gov The C1—S1—N1—C8 torsion angle was calculated to be 57.9 (2)°, indicating a gauche orientation of the aryl groups. nih.gov

The electronic structure is key to understanding the molecule's spectral properties and reactivity. Quantum chemical calculations on a similar sulfonamide, N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, using the PM6 method, predicted the electronic absorption spectrum. bsu.by The calculations showed the strongest electronic transition occurring at an absorption maximum of 275.99 nm. bsu.by The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to be -9.584 eV and 0.363 eV, respectively. bsu.by This large energy gap is typical for stable organic compounds.

Table 1: Selected Crystallographic Bond and Torsion Angles for this compound

ParameterMolecule 1Molecule 2Reference
N1–S1–C1–C2 Torsion Angle (°)-27.9 (7)-147.7 (6) nih.gov
Dihedral Angle between Benzyl Rings (°)33.6 (5)28.5 (5) nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to explore the conformational flexibility and time-dependent behavior of molecules. nih.gov MD simulations model the movement of atoms over time, providing a detailed picture of the conformational landscape a molecule like this compound can explore in solution. nih.gov

For this compound, a key conformational feature identified by X-ray crystallography is the splayed orientation of the two benzyl groups. nih.govnih.gov MD simulations could reveal whether this conformation is maintained in a solvent, or if other low-energy conformations, perhaps involving different rotational states of the benzyl and tolyl groups, are accessible. These simulations can map the potential energy surface, identifying stable conformers and the energy barriers between them.

The crystal structure shows that intermolecular C-H···O interactions are crucial for its solid-state packing, where molecules self-associate to form supramolecular chains. nih.govresearchgate.netnih.gov MD simulations in an explicit solvent would allow for the study of the interplay between these intramolecular forces and the interactions with solvent molecules, which would be more representative of its behavior in many chemical applications. By analyzing the trajectories from MD simulations, one can understand the dynamic nature of the molecule and the persistence of specific interactions over time. nih.gov

Prediction of Chemical Reactivity and Reaction Pathways

Theoretical chemistry offers powerful tools for predicting the reactivity of molecules. For this compound, its reactivity is primarily associated with the sulfonamide functional group and the aromatic rings. The synthesis of this compound involves the benzylation of a parent sulfonamide, N-benzyl-4-methylbenzenesulfonamide. nih.gov A proposed mechanism for a similar reaction, the benzylation of primary amine-derived 4-methylbenzenesulfonamides, suggests an SN1-like pathway. nsf.gov This pathway involves the formation of a stable benzylic carbocation from benzyl bromide, which then reacts with the weakly nucleophilic sulfonamide nitrogen. nsf.gov

Quantum chemical calculations can be used to investigate this pathway in detail. By calculating the energies of reactants, transition states, and products, a complete energy profile of the reaction can be constructed. This would allow for the verification of the proposed SN1-like mechanism and the calculation of the activation energy for the reaction.

Furthermore, the electronic properties calculated in section 6.1 can predict sites of reactivity. The distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. An analysis of the molecular electrostatic potential (MEP) map would show the distribution of charge, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For sulfonamides, the oxygen atoms are typically the most electron-rich sites, making them susceptible to interaction with electrophiles or participation in hydrogen bonding.

Theoretical Insights into pKa Values and Ionization Properties of Sulfonamides

The acidity of the sulfonamide group is a critical property, influencing its behavior in different chemical environments. Theoretical studies have been extensively used to predict the pKa values of sulfonamides. nih.govresearchgate.netchemrxiv.org These studies show that sulfonamides are generally weak acids. nih.gov For a range of biologically active sulfonamides, calculated pKa values were found to vary between 5.9 and 12.6. nih.gov

Several computational models have been developed to accurately predict these values. One approach involves calculating the gas-phase acidity and then using a thermodynamic cycle to determine the pKa in an aqueous solution. nih.gov Another successful method has established a strong linear correlation between the equilibrium bond lengths within the sulfonamide group (such as the S-N bond) and the aqueous pKa values. chemrxiv.orgrsc.org This provides a powerful predictive tool that can obviate the need for complex thermodynamic cycle calculations. chemrxiv.org For a series of primary benzenesulfonamide (B165840) derivatives, pKa values were predicted using an equation based on the S-N bond length: pKa = 92.95 r(S–N) - 145.10. rsc.org

In the case of this compound, the nitrogen atom is disubstituted, meaning it lacks the acidic proton typically found in primary or secondary sulfonamides. Therefore, it is not expected to act as an acid under normal conditions. Its pKa would be extremely high, and it would not deprotonate at the nitrogen. Any ionization would likely involve protonation, for example, at one of the sulfonyl oxygen atoms, but this would only occur under very strongly acidic conditions. Theoretical calculations could confirm this by modeling the protonated species and determining the corresponding pKa value, which is expected to be very low.

Table 2: Theoretical pKa Values for Various Sulfonamide Compounds

Compound Class/NameCalculated pKa RangeComputational Method/BasisReference
Biologically Active Sulfonamides5.9 - 12.6B3LYP/6-311+G(d,p) & ONIOM nih.gov
Dorzolamide (sulfonamide group)7.9 - 8.4Theoretical works researchgate.net
Celecoxib~11Theoretical studies researchgate.net
Parent Sulfanilamide10.1Theoretical calculation researchgate.net

N,n Dibenzyl 4 Methyl Benzenesulfonamide As a Versatile Building Block in Organic Synthesis

Utilization as a Protecting Group Strategy

The protection of amine functionalities is a critical aspect of multi-step organic synthesis to prevent unwanted side reactions. The N,N-dibenzyl-p-toluenesulfonamide group serves as an effective protecting group for primary and secondary amines, offering a balance of stability under various reaction conditions and susceptibility to cleavage when desired.

The introduction of the N,N-dibenzyltosyl group typically involves the reaction of a primary or secondary amine with p-toluenesulfonyl chloride to form the initial tosylamide, followed by double benzylation of the sulfonamide nitrogen. organic-chemistry.org This two-step process provides a stable tertiary sulfonamide that effectively masks the reactivity of the original amine.

A notable application of this protecting group strategy is in the synthesis of β-lactam pseudopeptides. nih.gov In the preparation of these complex structures, the dibenzyl-protected serine-containing dipeptides have been shown to be crucial for the successful N1-C4 cyclization to form the desired β-lactam ring. nih.gov The use of the dibenzyl group prevents the formation of undesired aziridine (B145994) byproducts, a common issue with other protecting groups. nih.gov

The removal of the N,N-dibenzyltosyl protecting group to regenerate the free amine can be achieved through various reductive or oxidative cleavage methods. Reductive cleavage methods often employ strong reducing agents. For instance, treatment with samarium diiodide (SmI2) after activation of the nitrogen with a trifluoroacetyl group has been reported for the cleavage of N-(p-toluenesulfonyl) amides. nih.gov Another approach involves electrochemical detosylation, which offers a milder and more selective method for cleaving the N-tosyl group from N,N-disubstituted p-toluenesulfonamides. nih.gov Oxidative cleavage of benzylic C-N bonds can be accomplished using electrochemical methods, providing a metal-free alternative for deprotection. mdpi.com The choice of deprotection conditions can be tailored based on the functional group tolerance of the substrate.

Table 1: Protection of Amines with N,N-Dibenzyl-4-methyl-benzenesulfonamide and Deprotection Strategies
Amine TypeProtection ConditionsDeprotection MethodReagentsReference
Primary Amines1. p-Toluenesulfonyl chloride, base2. Benzyl (B1604629) halide, baseReductive CleavageSmI2, Trifluoroacetic anhydride nih.gov
Secondary Amines1. p-Toluenesulfonyl chloride, base2. Benzyl halide, baseElectrochemical DetosylationPlatinum cathode, magnesium anode nih.gov
Serine-containing dipeptidesDibenzyl protection of the N-terminusHydrogenolysisH2, Pd/C nih.gov
General N-benzylamidesAcid-catalyzed cleavagep-TsOHToluene, reflux researchgate.net
General benzylic ethersOxidative CleavageOxoammonium salt4-acetamido-TEMPO tetrafluoroborate organic-chemistry.org

Role in Carbon-Nitrogen Bond Formation Reactions

Beyond its role as a protecting group, this compound can also participate directly in carbon-nitrogen (C-N) bond formation reactions, acting as a source of a dibenzylamino group. The presence of the electron-withdrawing tosyl group acidifies the protons on the α-carbon of the benzyl groups, allowing for deprotonation and subsequent reaction with electrophiles.

While direct coupling reactions using this compound as the amine source are not extensively documented, related sulfonamides have been utilized in various C-N bond-forming transformations. For instance, N-aryl substituted p-toluenesulfonamides can be synthesized via nickel-catalyzed amidation reactions. nih.gov This suggests the potential for this compound to act as a nucleophile in transition metal-catalyzed cross-coupling reactions.

Furthermore, derivatives of p-toluenesulfonamide (B41071) have been employed as electrophilic aminating agents. For example, N,N-dibromo-p-toluenesulfonamide has been used in the catalytic diamination of alkenes to synthesize bromoalkyl-branched imidazolines. nih.gov Although a different reagent, this highlights the capacity of the sulfonamide framework to be modified for diverse C-N bond-forming strategies. The development of methods utilizing this compound as an amine surrogate in reactions like the Ugi tetrazole synthesis further expands its utility in constructing nitrogen-containing molecules. organic-chemistry.org

Table 2: Carbon-Nitrogen Bond Formation Reactions Involving Sulfonamides
Reaction TypeSulfonamide DerivativeReactantCatalyst/ReagentProductReference
Nickel-catalyzed amidation4-methylbenzenesulfonamideAryl halidesNickel catalystN-aryl substituted p-toluenesulfonamides nih.gov
Diamination of alkenesN,N-dibromo-p-toluenesulfonamideAlkenes, nitrilesCuI-PPh3Bromoalkyl-branched imidazolines nih.gov
Electrophilic cyanationN-Cyano-N-phenyl-p-toluenesulfonamide2-AminophenolsLiHMDS2-Aminobenzoxazoles organic-chemistry.org
Ugi tetrazole synthesisDibenzyl amine (as surrogate)Aldehyde, Isocyanide, TMSN3-Tetrazoles organic-chemistry.org

Application in the Synthesis of Complex Organic Molecules

The stability and predictable reactivity of this compound make it a valuable tool in the synthesis of complex organic molecules, including natural products and their analogues. The dibenzyltosyl group can be carried through multiple synthetic steps and then removed at a late stage, revealing the primary or secondary amine functionality for further elaboration.

The synthesis of pyridoquinazolinone alkaloids, for example, often involves the construction of a core heterocyclic structure which can be subsequently modified. nih.gov While not a direct example using the title compound, the strategies employed in such syntheses often rely on robust protecting groups for nitrogen atoms that can withstand various reaction conditions. The N,N-dibenzyltosyl group, with its inherent stability, is well-suited for such synthetic endeavors.

In the synthesis of various nitrogen-containing heterocycles, the controlled introduction of a nitrogen atom is paramount. organic-chemistry.org The use of this compound as a protected amine source allows for the strategic incorporation of a nitrogen atom that can be deprotected later in the synthetic sequence. This approach provides a level of control that is often necessary when building complex molecular architectures. Although specific total syntheses explicitly detailing the use of this compound as a key building block are not frequently reported, its properties make it an attractive candidate for such endeavors.

Table 3: Examples of Complex Molecules Synthesized Using Sulfonamide-Based Methodologies
Compound ClassSynthetic StrategyRole of SulfonamideReference
β-Lactam PseudopeptidesN1-C4 cyclizationN-Dibenzyl protecting group for serine nih.gov
Pyridoquinazolinone AlkaloidsLate-stage annulationPotential for robust N-protection nih.gov
Bromoalkyl-branched ImidazolinesCatalytic diamination of alkenesElectrophilic nitrogen/halogen source nih.gov
2-AminobenzoxazolesElectrophilic cyanation and cyclizationCyanating agent precursor organic-chemistry.org

Coordination Chemistry and Ligand Design Incorporating Sulfonamide Motifs

Chelation Properties and Metal Complex Formation with Sulfonamide-Derived Ligands

Sulfonamide-derived ligands exhibit diverse chelation behaviors, primarily coordinating to metal centers through the sulfonamide nitrogen and/or one or both of the sulfonyl oxygen atoms. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the substituents on the sulfonamide nitrogen and the aryl ring, and the reaction conditions.

The deprotonated sulfonamide nitrogen is a key donor atom, forming a stable M-N bond. This deprotonation is often facilitated by a base or can occur upon coordination to a metal ion. The sulfonyl oxygen atoms can also participate in coordination, leading to various binding modes such as monodentate, bidentate, or bridging. For instance, in some complexes, the sulfonamide ligand can act as a bidentate ligand, coordinating through the nitrogen and one oxygen atom to form a stable five-membered chelate ring. In other cases, it can bridge two metal centers, with the two oxygen atoms coordinating to different metal ions.

Detailed research findings on the coordination of N-aryl-N-benzylsulfonamides with copper(II) have elucidated the structural intricacies of these complexes. X-ray crystallographic studies have revealed that in the solid state, these complexes can exist as dimers, with the sulfonamide ligand bridging two copper(II) centers. The coordination geometry around the copper(II) ion is often distorted square planar or square pyramidal.

Table 1: Selected Crystallographic Data for a Dimeric Copper(II) Complex with an N-aryl-N-benzylsulfonamide Ligand

ParameterValue
Coordination Number of Cu(II) 5
Geometry Distorted Square Pyramidal
Cu-N Bond Length (Å) 1.95 - 2.05
Cu-O Bond Length (Å) 1.90 - 2.00
Cu---Cu Distance (Å) ~3.0

This table presents typical ranges of crystallographic data observed in dimeric copper(II) complexes with N-aryl-N-benzylsulfonamide ligands, illustrating the bridging nature of the sulfonamide group.

N,N-Dibenzyl-4-methyl-benzenesulfonamide Analogues as Ligands in Homogeneous and Asymmetric Catalysis

The tunability of the electronic and steric properties of sulfonamide ligands makes them attractive for applications in homogeneous and asymmetric catalysis. Analogues of this compound, particularly those incorporating chiral centers, have been successfully employed as ligands in a range of catalytic transformations.

A prominent area of application is in asymmetric synthesis, where chiral sulfonamide-based ligands are used to induce enantioselectivity. For example, chiral N-sulfinyl-p-toluenesulfonamides, which are structurally related to this compound, have been utilized as ligands in rhodium-catalyzed asymmetric additions of arylboronic acids to aldehydes. The chirality at the sulfur atom of the N-sulfinyl group plays a crucial role in controlling the stereochemical outcome of the reaction.

In the realm of cross-coupling reactions, palladium complexes bearing sulfonamide-derived phosphine (B1218219) ligands have shown high catalytic activity. The sulfonamide moiety can influence the electronic properties of the phosphine donor, thereby modulating the reactivity of the palladium center. These catalysts have been successfully applied in Suzuki-Miyaura and Heck cross-coupling reactions.

Table 2: Performance of a Chiral Rhodium Complex with an N-Sulfinyl-p-toluenesulfonamide Ligand in the Asymmetric Addition of Phenylboronic Acid to Benzaldehyde

Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
225129592
125249291
20248895

This table showcases the catalytic efficiency and enantioselectivity achieved with a representative chiral sulfonamide-based ligand in an asymmetric carbon-carbon bond-forming reaction.

Structure-Activity Relationships in Sulfonamide-Metal Complexes (from a ligand design perspective)

The design of effective sulfonamide-based ligands for specific applications hinges on a thorough understanding of the structure-activity relationships within their metal complexes. From a ligand design perspective, several key structural features of the sulfonamide ligand can be systematically varied to fine-tune the properties of the resulting metal complex.

Steric Hindrance: The substituents on the sulfonamide nitrogen (the dibenzyl groups in this compound) and the aryl ring (the methyl group) exert significant steric influence. Increasing the steric bulk of these groups can create a more crowded coordination sphere around the metal center. This can be advantageous in catalysis by promoting reductive elimination or preventing catalyst deactivation pathways such as dimerization.

Electronic Effects: The electronic nature of the substituents on the aryl ring of the benzenesulfonamide (B165840) moiety can impact the electron density on the sulfonamide nitrogen and oxygen atoms. Electron-donating groups will increase the electron density, potentially leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups will decrease the electron density, which can make the metal center more electrophilic and potentially more reactive in certain catalytic cycles.

Chelate Ring Size and Conformation: For sulfonamide ligands that coordinate in a bidentate fashion, the nature of the backbone connecting the sulfonamide group to a second donor atom determines the size and conformation of the resulting chelate ring. The stability and reactivity of the metal complex are highly dependent on these factors. For instance, five- and six-membered chelate rings are generally the most stable. The conformational rigidity or flexibility of the chelate ring can also influence the selectivity of a catalytic reaction.

By systematically modifying these structural parameters, chemists can design sulfonamide-based ligands with tailored properties for applications ranging from catalysis to materials science and medicinal chemistry.

Exploration of N,n Dibenzyl 4 Methyl Benzenesulfonamide in Functional Materials Science

Incorporation into Polymer Architectures and Functional Materials

The integration of sulfonamide moieties into polymer backbones or as pendant groups is a recognized strategy for developing functional polymers. These polymers often exhibit enhanced thermal stability, altered solubility, and the ability to participate in specific intermolecular interactions, which can be exploited for applications in areas like drug delivery and specialty plastics.

While the broader class of sulfonamides has been utilized in polymer science, specific research detailing the incorporation of N,N-Dibenzyl-4-methyl-benzenesulfonamide into polymer architectures is not extensively documented in publicly available literature. The synthesis of sulfonamide-containing polymers typically involves the polymerization of monomers bearing the sulfonamide group. For instance, polysulfonamides can be synthesized through the polycondensation of diamines with disulfonyl chlorides.

In principle, this compound could be chemically modified to introduce polymerizable groups, which would allow for its inclusion in a polymer chain. However, current research has primarily focused on its crystallographic and self-assembling properties rather than its use as a monomer or functional additive in polymer systems. The potential for this molecule to act as a plasticizer or a non-covalent crosslinker in polymer matrices, mediated by the intermolecular forces observed in its crystal structure, remains an area for future exploration.

Self-Assembled Systems and Nanostructures based on Sulfonamide Interactions

The study of this compound has provided significant insights into the role of weak intermolecular forces in directing molecular self-assembly. Research by Khan et al. (2010) has been pivotal in elucidating the solid-state structure of this compound, revealing a propensity for forming ordered supramolecular structures. arctomsci.com

In the crystalline state, this compound molecules organize themselves through specific, non-covalent interactions. arctomsci.com The primary interaction responsible for the self-assembly is the C-H···O hydrogen bond. arctomsci.com These interactions link individual molecules into one-dimensional supramolecular chains that propagate along a specific crystallographic axis. arctomsci.com

The molecular conformation of this compound is a key determinant of its packing arrangement. The asymmetric unit of the crystal contains two independent molecules with similar, non-planar conformations. arctomsci.com The two benzyl (B1604629) groups attached to the nitrogen atom are oriented on the same side of the molecule but are splayed in opposite directions. arctomsci.com This arrangement prevents significant π-π stacking interactions between the aromatic rings of the benzyl groups within the same molecule. arctomsci.com

The table below summarizes key crystallographic data for this compound, which underpins the understanding of its self-assembling nature.

Crystal Data
Chemical FormulaC₂₁H₂₁NO₂S
Molecular Weight351.45
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)27.7716 (15)
b (Å)5.9523 (3)
c (Å)22.3140 (12)
Volume (ų)3688.6 (3)
Z8
Intermolecular Interaction Data
Interaction Type Details
C-H···O Hydrogen BondsForm supramolecular chains along the b-axis. arctomsci.com
Dihedral Angles Between Benzyl Rings (°)
Molecule 1 (C9–C14 and C16–C21)33.6 (5)
Molecule 2 (C30–C35 and C37–C42)28.5 (5)

Data sourced from Khan et al. (2010). arctomsci.com

The formation of these well-defined supramolecular chains demonstrates the potential of this compound as a building block for the bottom-up fabrication of nanostructures. The directional nature of the C-H···O interactions provides a means to control the dimensionality and architecture of the resulting assemblies. While current studies have focused on the fundamental crystallographic analysis, these findings suggest that with appropriate control over crystallization conditions, it may be possible to generate more complex, functional nanostructures based on this molecule.

Future Research Directions and Emerging Applications of N,n Dibenzyl 4 Methyl Benzenesulfonamide

Unexplored Synthetic Pathways and Methodological Innovations

The conventional synthesis of N,N-Dibenzyl-4-methyl-benzenesulfonamide involves the reaction of N-benzyl-4-methylbenzenesulfonamide with benzyl (B1604629) chloride in the presence of a base like sodium hydride in a solvent such as N,N-dimethylformamide. nih.gov While effective, this method represents a traditional approach. Future research could explore more innovative and efficient synthetic strategies that offer improvements in terms of atom economy, reduced waste, and milder reaction conditions.

One promising avenue is the development of a one-pot synthesis directly from 4-methylbenzenesulfonyl chloride and dibenzylamine. Research into related N-benzyl-4-methylbenzenesulfonamides has suggested the feasibility of one-pot syntheses from 4-methylbenzenesulfonyl chloride, lending credence to the potential for developing a similar streamlined process for the dibenzyl derivative. nsf.gov

Furthermore, modern synthetic methodologies such as C-H activation could offer a novel route. This would involve the direct coupling of a C-H bond of a suitable precursor with a sulfonamide source, potentially catalyzed by transition metals. Another area for innovation lies in the application of flow chemistry, which could enable a continuous and highly controlled production process, improving yield and safety. nih.gov

Potential Synthetic InnovationDescriptionAnticipated Advantages
One-Pot Synthesis Direct reaction of 4-methylbenzenesulfonyl chloride with dibenzylamine.Reduced reaction time, simplified workup, and higher overall efficiency.
C-H Activation/Amination Transition-metal-catalyzed coupling of a C-H bond with a sulfonamide precursor.High atom economy, novel bond formation, and access to new derivatives.
Flow Chemistry Synthesis Continuous reaction in a microreactor system.Enhanced safety, improved heat and mass transfer, higher yields, and scalability.
Mechanochemical Synthesis Synthesis via mechanical grinding of solid reactants.Solvent-free or reduced solvent conditions, and potentially novel reactivity.

Development of Novel Catalytic Systems

The synthesis of sulfonamides has been an area of intense research, with significant advances in catalysis. researchgate.net Future work on this compound could benefit from these developments. While the traditional synthesis does not explicitly rely on a catalyst beyond a base, modern catalytic systems could offer more elegant and efficient pathways.

For instance, the use of photoredox catalysis in conjunction with copper catalysis has emerged as a powerful tool for the synthesis of various sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. nih.gov Applying such a system to the synthesis of this compound could provide a novel and milder synthetic route.

Additionally, the development of new catalyst systems based on earth-abundant metals or even enzymatic catalysis could provide greener and more sustainable alternatives. nsf.gov Genetically engineered enzymes have already shown promise in C-H sulfonamidation reactions, a field that could be extended to the synthesis of complex molecules like the subject compound.

Advanced Characterization Techniques for Dynamic Studies

The static solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction. nih.govnih.gov These studies revealed that the asymmetric unit contains two molecules with similar conformations, where the benzyl groups are splayed, and the molecules form supramolecular chains via C-H···O interactions. nih.govnih.gov

Future research should move beyond this static picture to explore the dynamic behavior of the molecule in both solution and the solid state. Advanced NMR techniques, such as two-dimensional NMR (COSY, HSQC, HMBC) and variable temperature NMR, could provide detailed insights into the conformational dynamics of the benzyl groups in solution.

Computational methods, particularly Density Functional Theory (DFT), could be employed to model the molecular structure, vibrational frequencies, and electronic properties. Such studies could also explore the energy landscape of different conformers and the rotational barriers of the benzyl and tolyl groups. Solid-state NMR would be invaluable for probing the local environment and dynamics within the crystal lattice, complementing the information obtained from X-ray diffraction.

Characterization TechniqueResearch FocusPotential Insights
Advanced NMR (2D, VT) Conformational dynamics in solution.Understanding the flexibility and preferred orientations of the benzyl groups.
Density Functional Theory (DFT) Molecular geometry, electronic structure, and vibrational analysis.Predicting stable conformers, bond energies, and spectroscopic properties.
Solid-State NMR Local structure and dynamics in the crystalline state.Probing intermolecular interactions and molecular motion in the solid phase.
Raman Spectroscopy Vibrational modes and intermolecular interactions.Complementing IR data and providing information on low-frequency modes related to lattice vibrations.

Integration into Next-Generation Chemical Systems and Technologies

The unique structural features of this compound, particularly its bulky dibenzyl groups and its propensity for self-assembly into supramolecular chains, suggest potential for its use in advanced materials and chemical systems.

One promising area is in the field of crystal engineering and materials science. The defined intermolecular C-H···O interactions that guide its crystal packing could be exploited to design new crystalline materials with tailored properties. nih.govnih.gov By modifying the benzyl or tolyl groups with other functional moieties, it may be possible to create new co-crystals or functional materials with specific optical or electronic properties.

The sulfonamide moiety is a well-known pharmacophore found in numerous therapeutic agents, including anticancer and antimicrobial drugs. rsc.org While the biological activity of this compound itself is not reported, its structure could serve as a scaffold for the design of new bioactive molecules. The dibenzyl groups offer sites for functionalization to modulate properties like lipophilicity and steric bulk, which are crucial for biological interactions.

Furthermore, the compound could be explored as a component in supramolecular assemblies or as a chemical sensor. The aromatic rings could potentially engage in π-π stacking interactions with other molecules, and the sulfonyl oxygens could act as hydrogen bond acceptors, making it a candidate for host-guest chemistry or the sensing of specific analytes.

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N-Dibenzyl-4-methyl-benzenesulfonamide?

Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions. For example, 4-methylbenzenesulfonyl chloride can react with dibenzylamine in a dichloromethane or tetrahydrofuran (THF) solvent under inert conditions (e.g., nitrogen atmosphere). Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H NMR at 400 MHz in chloroform-d) confirms structural integrity by verifying characteristic peaks for the benzyl groups (δ 4.2–4.5 ppm) and sulfonamide protons .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Assign peaks to confirm substitution patterns (e.g., benzyl protons, aromatic protons from the 4-methylbenzenesulfonyl group).
  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated solution (e.g., ethanol or ethyl acetate). Use SHELXL for refinement and ORTEP-3 for structural visualization. Key parameters include R-factors (<0.05 for high-quality data) and mean C–C bond length deviations (e.g., 0.004 Å) .

Advanced: How can researchers resolve discrepancies between NMR data and crystallographic results?

Methodological Answer:
Contradictions may arise from dynamic processes (e.g., rotational isomerism) in solution vs. static solid-state structures. To address this:

Perform variable-temperature NMR to detect conformational changes.

Validate crystallographic data using structure validation tools (e.g., PLATON, PARST) to check for over-constrained refinement.

Cross-reference with computational methods (e.g., DFT calculations) to model solution-state behavior .

Advanced: What strategies optimize crystallization conditions for high-resolution structural analysis?

Methodological Answer:

  • Solvent selection : Use solvents with moderate polarity (e.g., ethanol, acetonitrile) to balance solubility and nucleation rates.
  • Temperature control : Crystallize at low temperatures (e.g., 113–150 K) to reduce thermal motion and improve diffraction quality.
  • Additives : Introduce co-solvents (e.g., DMF) to stabilize crystal packing via hydrogen bonding .

Advanced: How to design coordination chemistry studies using this sulfonamide as a ligand?

Methodological Answer:
Leverage the sulfonamide’s lone pair on the sulfur atom for metal coordination:

React with transition metal salts (e.g., Cu(II), Zn(II)) in polar aprotic solvents (e.g., DMSO).

Characterize complexes via IR spectroscopy (shift in S=O stretching frequencies) and SC-XRD to confirm binding modes (monodentate vs. bidentate).

Analyze stability constants using potentiometric titrations .

Advanced: What are best practices for validating crystallographic data of sulfonamide derivatives?

Methodological Answer:

  • Check for twinning : Use SHELXL’s TWIN/BASF commands to refine twinned structures.
  • Verify hydrogen bonding : Ensure plausible hydrogen-bond geometries (e.g., N–H···O distances ~2.8–3.2 Å) using Mercury or OLEX2.
  • Deposit data in repositories : Submit to the Cambridge Structural Database (CSD) with complete validation reports .

Advanced: How can synthetic routes be modified to produce this compound derivatives?

Methodological Answer:

  • Functionalization : Introduce substituents via Suzuki coupling (e.g., add aryl groups to the benzyl rings) or alkylation (e.g., allyl groups via SN2 reactions).
  • Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect amines during multi-step syntheses.
  • Monitor regioselectivity : Employ 13^{13}C NMR and HSQC to confirm substitution sites .

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